

# HO-PEG5-CH<sub>2</sub>COOH Application Notes and Protocols for Nanotechnology

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**Compound Focus:** HO-Peg5-CH<sub>2</sub>cooh

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## Introduction to HO-PEG5-CH<sub>2</sub>COOH

**HO-PEG5-CH<sub>2</sub>COOH** (Hydroxy-PEG5-acetic acid) is a **heterobifunctional polyethylene glycol (PEG) derivative** featuring a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH) separated by a pentafethylene glycol) spacer. This molecular structure makes it an **exceptionally valuable building block** in nanotechnology and biomedical research. The compound acts as an effective **crosslinking agent** and **surface modifier**, facilitating the conjugation of biological molecules to nanomaterials while imparting beneficial properties such as improved water solubility, reduced immunogenicity, and enhanced circulation time in biological systems [1] [2].

The **unique arrangement of functional groups** allows for sequential and selective bioconjugation strategies, making **HO-PEG5-CH<sub>2</sub>COOH** particularly useful for creating sophisticated nanoconstructs with precise control over orientation and density of attached ligands. This compound has found extensive applications in **drug delivery system development**, **diagnostic nanoparticle functionalization**, and the creation of **smart nanomaterials** for various biomedical and nanotechnology applications.

## Physicochemical Properties and Characterization

### Structural and Molecular Properties

**HO-PEG5-CH<sub>2</sub>COOH** possesses well-defined **molecular characteristics** that make it suitable for precision nanotechnology applications. The compound has an empirical molecular weight of 296.31 g/mol, with the PEG spacer consisting of five repeating ethylene oxide units that provide an optimal balance between hydrophilicity and molecular dimensions [1]. This intermediate size allows for sufficient steric shielding in nanoconjugates while maintaining efficient conjugation kinetics.

The **acid dissociation constant** (pKa) of the terminal carboxylic acid group is predicted to be approximately 3.39, indicating it remains predominantly ionized at physiological pH, enhancing the water solubility of derivatives formed from this compound [3]. The predicted boiling point of 444.5±40.0°C and density of 1.182±0.06 g/cm<sup>3</sup> reflect the compound's thermal stability and physical characteristics important for processing and formulation development [3].

## Solubility and Storage Considerations

**HO-PEG5-CH<sub>2</sub>COOH** exhibits **favorable solubility properties** across various solvents commonly used in nanotechnology applications:

- **DMSO**: ~12.5 mg/mL (approximately 0.36 mM) [4]
- **Water**: Moderate to high solubility due to PEG spacer
- **PEG300**: Excellent compatibility [4]
- **Ethanol**: Moderate solubility

For long-term stability, the compound should be stored as a **white to off-white solid powder** at temperatures between -5°C and 0-8°C in a dry environment protected from sunlight [1] [3]. Under these conditions, the material typically maintains stability for at least three years. For solutions in DMSO, recommended storage is at -80°C for 6 months or -20°C for 1 month, with protection from moisture through storage under inert atmosphere such as nitrogen [4].

## Nanotechnology Applications

### Drug Delivery Systems

**HO-PEG5-CH<sub>2</sub>COOH** serves as a **critical component** in advanced drug delivery platforms, particularly in the development of **targeted nanotherapeutics** and **controlled release systems**. The bifunctional nature enables precise conjugation of therapeutic payloads to the carboxylic acid group while utilizing the hydroxyl group for attachment to nanoparticle surfaces or additional functionalization. This approach has been successfully implemented in:

- **Polymer-drug conjugates:** Where **HO-PEG5-CH<sub>2</sub>COOH** acts as a spacer between insoluble drugs and hydrophilic polymers, significantly enhancing aqueous solubility and bioavailability of poorly soluble therapeutics.
- **Lipid nanoparticle functionalization:** Where the compound is incorporated into lipid membranes to provide reactive handles for attaching targeting ligands such as antibodies, peptides, or aptamers.
- **Stimuli-responsive nanocarriers:** Where the carboxylic acid group can be conjugated to pH-sensitive linkers that release therapeutic payloads in specific microenvironments such as tumor tissues or inflammatory sites.

The **PEG spacer** effectively reduces nonspecific protein adsorption and cellular uptake by the reticuloendothelial system, thereby extending circulation half-life and improving the **enhanced permeability and retention (EPR) effect** in tumor-targeted delivery systems [2].

## Nanomaterial Surface Modification

Surface functionalization represents one of the most significant applications of **HO-PEG5-CH<sub>2</sub>COOH** in nanotechnology. The compound is extensively used to create **stealth coatings** on various nanomaterial surfaces, including:

- **Quantum dots:** For improved biocompatibility and reduced cytotoxicity while maintaining optical properties.
- **Gold nanoparticles:** To prevent aggregation and provide functional groups for subsequent bioconjugation.
- **Magnetic nanoparticles:** For enhanced colloidal stability in biological fluids and attachment of targeting moieties.
- **Carbon nanotubes:** To improve dispersibility in aqueous media and reduce nonspecific interactions with biomolecules.

The **heterobifunctional design** allows for controlled orientation of surface ligands, maximizing accessibility and functionality. This approach has proven particularly valuable in developing **diagnostic nanoparticles** for

imaging applications, where the carboxylic acid group can be conjugated to contrast agents or targeting molecules while the PEG chain provides a protective hydration layer.

## PROTAC Linker and Targeted Protein Degradation

In the rapidly evolving field of **targeted protein degradation**, **HO-PEG5-CH<sub>2</sub>COOH** functions as an important **PEG-based PROTAC linker** [5] [4]. PROTACs (PROteolysis TArgeting Chimeras) are heterobifunctional molecules that consist of one ligand binding to a target protein and another binding to an E3 ubiquitin ligase, connected by a suitable linker. **HO-PEG5-CH<sub>2</sub>COOH** serves as an optimal linker due to:

- **Optimal length:** The five-unit PEG spacer provides sufficient distance between protein-binding moieties while maintaining molecular efficiency.
- **Flexibility:** The ethylene oxide units allow necessary conformational freedom for simultaneous engagement of target protein and E3 ligase.
- **Water solubility:** The PEG spacer enhances aqueous solubility of the resulting PROTAC molecule, improving cellular permeability and bioavailability.
- **Biocompatibility:** PEG linkers are generally non-immunogenic and exhibit low toxicity in biological systems.

The carboxylic acid terminus can be conjugated to E3 ligase ligands, while the hydroxyl group can be derivatized to attach target protein ligands, creating effective **molecular degraders** for previously "undruggable" protein targets [5].

## Experimental Protocols

### Conjugation to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of **HO-PEG5-CH<sub>2</sub>COOH** to amine-containing nanoparticles (e.g., aminated silica, chitosan nanoparticles, or aminated surfaces) using **carbodiimide chemistry**.

#### 4.1.1 Materials and Reagents

- **HO-PEG5-CH2COOH** (95%+ purity, CAS: 52026-48-9) [1]
- Amine-functionalized nanoparticles (10 mg/mL in aqueous suspension)
- EDC hydrochloride (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
- NHS (N-Hydroxysuccinimide)
- MES buffer (0.1 M, pH 6.0) or PBS buffer (0.1 M, pH 7.4)
- Purified water (e.g., Milli-Q grade)
- Quenching solution (1 M hydroxylamine, pH 8.5)
- Centrifugal filters (MWCO appropriate for nanoparticles) or dialysis membranes

#### 4.1.2 Step-by-Step Procedure

- **Activation of carboxylic acid:** Dissolve **HO-PEG5-CH2COOH** in MES buffer (0.1 M, pH 6.0) at a concentration of 10 mM. Add EDC (1.2 molar equivalents) and NHS (1.5 molar equivalents). React for 30 minutes at room temperature with gentle mixing.
- **Conjugation to nanoparticles:** Add the activated **HO-PEG5-CH2COOH** solution to the amine-functionalized nanoparticle suspension at a 10:1 molar ratio (PEG:available surface amines). Adjust the final reaction volume to maintain nanoparticle concentration at 5 mg/mL.
- **Incubation:** React for 4-12 hours at room temperature with continuous mixing. For temperature-sensitive nanoparticles, the reaction can be performed at 4°C for 16-24 hours.
- **Quenching:** Add quenching solution to a final concentration of 10 mM and incubate for 30 minutes to hydrolyze any unreacted NHS esters.
- **Purification:** Purify the PEGylated nanoparticles using centrifugal filtration (with appropriate MWCO) or dialysis against PBS (pH 7.4) for 24 hours with 3-4 buffer changes.
- **Characterization:** Confirm successful conjugation by:
  - Zeta potential measurement (shift toward more negative values)
  - FTIR spectroscopy (appearance of PEG characteristic bands)
  - TNBS assay or fluorescence tagging for quantification of remaining free amines

## Preparation of Injectable Formulations

For **in vivo applications**, proper formulation of **HO-PEG5-CH<sub>2</sub>COOH** or its conjugates is essential. Below are optimized injection formulations [4]:

#### 4.2.1 Formulation Options

Formulation	Composition	Preparation Method	Applications
<b>Injection 1</b>	DMSO:Tween 80:Saline = 10:5:85 [4]	Dissolve in DMSO, add Tween 80, then saline	IP/IV/IM/SC administration
<b>Injection 2</b>	DMSO:PEG300:Tween 80:Saline = 10:40:5:45 [4]	Sequential addition with mixing	Improved solubility for lipophilic conjugates
<b>Injection 3</b>	DMSO:Corn oil = 10:90 [4]	Direct dissolution in corn oil	Sustained release formulations
<b>Injection 4</b>	DMSO:20% SBE- $\beta$ -CD in saline = 10:90 [4]	Dissolve in DMSO, add cyclodextrin solution	Enhanced stability for prone-to-aggregation conjugates

#### 4.2.2 Preparation Example

For a typical **injectable formulation** with 2.5 mg/mL concentration:

- Prepare 25 mg/mL stock solution of **HO-PEG5-CH<sub>2</sub>COOH** or its conjugate in DMSO.
- For Injection Formulation 1: Take 100  $\mu$ L of the DMSO stock solution and add 50  $\mu$ L Tween 80 with vortex mixing.
- Slowly add 850  $\mu$ L saline while vortexing to obtain a clear solution (final concentration: 2.5 mg/mL).
- Filter sterilize through a 0.22  $\mu$ m filter if needed for in vivo applications.
- Use immediately or store at recommended conditions based on stability studies.

## Analytical Characterization Methods

#### 4.3.1 Quality Control Assessment

- **Purity analysis:** HPLC with ELSD or CAD detection (C18 column, water/acetonitrile gradient)
- **Structural confirmation:** NMR spectroscopy (<sup>1</sup>H-NMR in DMSO-d<sub>6</sub> or CDCl<sub>3</sub>)
- **Mass determination:** LC-MS or MALDI-TOF for exact molecular weight confirmation

- **Functional group quantification:** Titration methods for hydroxyl and carboxylic acid groups

#### 4.3.2 Conjugation Efficiency Assessment

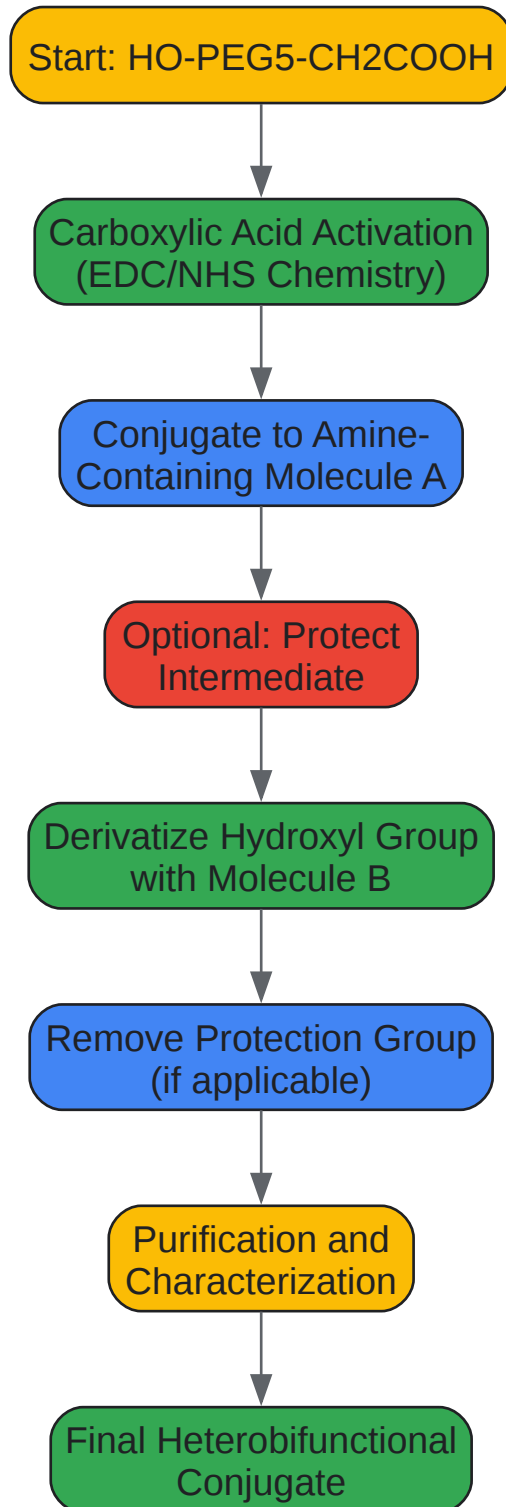
- **Colorimetric assays:** TNBS for remaining amines, bromophenol blue for carboxylic acids
- **Spectroscopic methods:** UV-Vis for quantification of conjugated chromophores
- **Chromatographic techniques:** SEC-HPLC for separation of conjugated vs. unconjugated species
- **Microscopic evaluation:** TEM with negative staining for nanoparticle morphology

## Experimental Workflow and Signaling Pathways

### Nanoconjugate Synthesis Workflow

The following diagram illustrates the **sequential conjugation strategy** enabled by the heterobifunctional nature of **HO-PEG5-CH2COOH**:

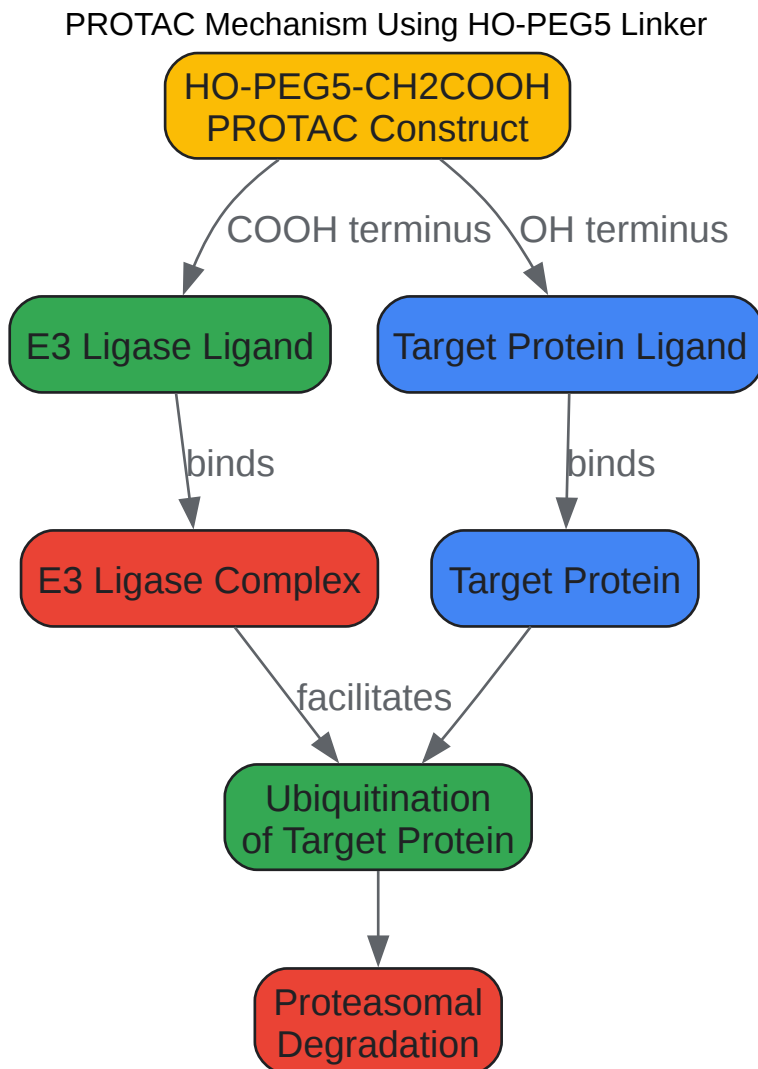
## Nanoconjugate Synthesis Workflow



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## PROTAC Mechanism of Action

**HO-PEG5-CH<sub>2</sub>COOH** serves as a critical linker in **PROTAC technology**, enabling the following mechanism for targeted protein degradation [5]:



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## Safety and Handling Considerations

**HO-PEG5-CH<sub>2</sub>COOH** is intended for **research purposes only** and is not approved for human consumption [5] [1]. Researchers should adhere to the following safety guidelines:

- **Personal protective equipment:** Wear appropriate gloves, lab coat, and safety glasses when handling.
- **Storage conditions:** Store at recommended temperatures (-5°C to 0-8°C) in original container under inert atmosphere when possible [1] [3].
- **Solvent compatibility:** Use appropriate solvents as outlined in section 4.2, avoiding incompatible solvents.
- **Disposal:** Dispose of according to institutional regulations for chemical waste.
- **Stability monitoring:** Regularly monitor stock materials for signs of degradation (discoloration, precipitation) and replace if compromised.

## Conclusion

**HO-PEG5-CH<sub>2</sub>COOH** represents a **versatile molecular tool** with significant applications across nanotechnology, drug delivery, and biomedical research. Its **well-defined heterobifunctional structure** enables precise conjugation strategies essential for developing advanced nanoconstructs. The provided application notes and protocols offer researchers comprehensive guidance for effectively utilizing this valuable compound in their experimental workflows. As nanotechnology continues to evolve, **HO-PEG5-CH<sub>2</sub>COOH** and similar PEG-based linkers will undoubtedly play an increasingly important role in the development of next-generation nanomedicines and functional nanomaterials.

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## References

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